molecular formula C9H10N2O2 B2591355 Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate CAS No. 2138065-50-4

Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate

Cat. No.: B2591355
CAS No.: 2138065-50-4
M. Wt: 178.191
InChI Key: XAOYWNPABXMJEB-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate is a bicyclic heterocyclic compound characterized by fused cyclopropane and cyclopentane rings, a pyrazole moiety, and a methyl ester functional group.

Properties

IUPAC Name

methyl (2R,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8(12)9-2-5-4-10-11-7(5)6(9)3-9/h4,6H,2-3H2,1H3,(H,10,11)/t6-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOYWNPABXMJEB-IMTBSYHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1C3=C(C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1C3=C(C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

  • Cyclopropanation: The initial formation of the cyclopropane ring can be achieved through various methods, including the Simmons-Smith reaction.

  • Pyrazole Formation: Subsequent steps include forming the pyrazole ring via condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

  • Methylation: Methylation is performed under basic conditions using methyl iodide or dimethyl sulfate to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial-scale production might involve optimizing these steps to increase yield and purity:

  • Optimized Reactants and Catalysts: Using specific catalysts to enhance reaction rates and selectivity.

  • Refinement of Reaction Conditions: Controlling temperature, pressure, and solvents to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: Introduction of oxidizing agents like potassium permanganate.

  • Reduction: Reductive processes using reagents such as lithium aluminum hydride.

  • Substitution: Possible through nucleophilic or electrophilic substitutions, depending on the chemical environment.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Products include oxidized, reduced, or substituted versions of the parent compound, each potentially with unique properties and applications.

Scientific Research Applications

Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate finds applications across various domains:

  • Chemistry: Studied for its unique structural properties and reactivity.

  • Biology: Potential use in drug discovery due to its bioactive fused ring system.

  • Medicine: Exploring therapeutic potentials in pharmacology.

  • Industry: Applications in material sciences and chemical manufacturing.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action depends on its interaction with specific molecular targets:

  • Enzyme Inhibition: It may act as an inhibitor for enzymes due to its structural mimicry.

  • Receptor Binding: Potential to bind to biological receptors, influencing signal transduction pathways.

  • Pathway Modulation: By interacting with these targets, it can modulate various biological pathways, leading to specific therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues from the evidence include:

a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
  • Structure : Features a tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl substituents.
  • Physical Properties : Yellow solid, melting point 243–245°C, molecular weight 51% (purity).
  • Key Differences :
    • Lacks the cyclopropane ring and pyrazole moiety present in the target compound.
    • Contains an imidazo-pyridine system instead of a fused cyclopropa-cyclopenta-pyrazole framework.
b) 8-O-Acetylshanzhiside Methyl Ester
  • Structure : Contains a cyclopenta[c]pyran core with acetyloxy, hydroxy, and glycosyloxy substituents.
  • Key Differences :
    • Replaces the pyrazole ring with a pyran system.
    • Includes a glycosyloxy group absent in the target compound.
c) 4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate (9c)
  • Structure : A nucleoside analogue with triazole and dihydropyrimidine moieties.
  • Key Differences :
    • Features a sugar-like tetrahydrofuran ring instead of fused cyclopropane/cyclopentane systems.
    • Contains triazole and pyrimidine heterocycles, differing from the pyrazole in the target compound.
  • Applications : Likely explored for antiviral or anticancer activity due to its nucleoside mimicry .

Comparative Data Table

Property/Feature Target Compound Compound 1l 8-O-Acetylshanzhiside Methyl Ester Compound 9c
Core Structure Cyclopropa-cyclopenta-pyrazole Tetrahydroimidazo-pyridine Cyclopenta[c]pyran Nucleoside-triazole-pyrimidine
Key Functional Groups Methyl ester, pyrazole Nitrophenyl, ester Acetyloxy, glycosyloxy Triazole, dihydropyrimidine
Melting Point Not reported 243–245°C Not reported Not reported
Synthetic Method Not reported One-pot two-step reaction Isolation from natural sources Multi-step organic synthesis
Applications Hypothesized: Drug discovery Bioactivity screening Pharmacological research Antiviral/anticancer candidates

Research Findings and Trends

  • Bioactivity Potential: The pyrazole moiety in the target compound may enhance binding to targets like kinases or GABA receptors, similar to pyrazole-containing drugs (e.g., Celecoxib). In contrast, Compound 9c’s nucleoside-like structure aligns with antiviral mechanisms .
  • Stability and Solubility : The methyl ester in the target compound may improve lipid solubility compared to the glycosylated 8-O-acetylshanzhiside, which is more polar .

Biological Activity

Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate is a complex organic compound belonging to the class of cyclopropane derivatives. Its unique bicyclic structure incorporates both cyclopropane and pyrazole moieties, which contribute to its potential biological activity and chemical reactivity. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a carboxylate group that enhances its solubility and reactivity in various chemical environments. The stereochemistry of the compound is crucial for its biological interactions and activity.

Structural Characteristics

FeatureDescription
Molecular Formula C₁₃H₁₅N₃O₂
Molecular Weight 233.28 g/mol
Functional Groups Carboxylate group, pyrazole ring
Bicyclic Structure Combines cyclopropane and pyrazole rings

Research indicates that compounds with similar structures exhibit various biological activities. While specific mechanisms for this compound remain under investigation, preliminary studies suggest:

  • Antiviral Properties : Similar compounds have demonstrated antiviral activity against various pathogens.
  • Anti-inflammatory Effects : The compound's structure may allow it to inhibit inflammatory pathways effectively.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound's unique structure contributes to its biological activity:

Compound NameStructure FeaturesBiological ActivityUniqueness
1H-Cyclopropa[4,5]cyclopenta[1,2-c]pyrazoleSimilar bicyclic structureAntiviral propertiesLacks carboxylate group
3-Carboxy-1H-pyrazoleContains pyrazole ringAnti-inflammatory effectsSimpler structure
Ethyl 4-(3-hydroxypropyl)pyrazoleRelated to pyrazole derivativesAntioxidant activityDifferent functional groups

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antitubercular Activity : A study utilized the microplate Alamar Blue assay to evaluate antitubercular properties of synthesized pyrazoles. Results indicated promising activity comparable to standard treatments .
  • Anti-inflammatory Studies : Research has shown that derivatives of pyrazoles exhibit significant COX inhibition and anti-inflammatory effects superior to conventional drugs like diclofenac sodium .
  • Antioxidant Evaluation : Compounds with similar structures were assessed for their ability to scavenge free radicals in vitro. Results demonstrated effective antioxidant properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.